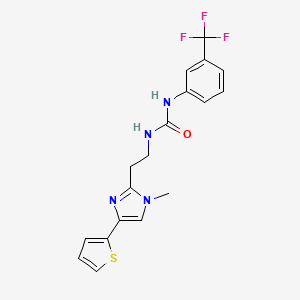

1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4OS/c1-25-11-14(15-6-3-9-27-15)24-16(25)7-8-22-17(26)23-13-5-2-4-12(10-13)18(19,20)21/h2-6,9-11H,7-8H2,1H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWVIFKXHQDOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including an imidazole ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the imidazole and thiophene intermediates .

- Coupling reactions , often employing catalysts such as palladium or copper.

This complexity allows for the exploration of structure-activity relationships (SAR) that are crucial in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions, modulating enzyme activity.

- Receptor Binding : The thiophene ring facilitates π-π interactions with aromatic residues in proteins, impacting receptor binding and signal transduction pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties. For instance, in vitro assays revealed that the compound induces apoptosis in cancer cell lines, such as MCF cells. The IC50 values indicate effective cytotoxicity at concentrations around 25.72 ± 3.95 μM . In animal models, tumor growth suppression was observed when administered to mice with induced tumors.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Notably:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 200 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These results underscore its potential as an antibacterial agent .

Study 1: Anticancer Efficacy

In a controlled study involving the treatment of human glioblastoma cells with the compound, significant reductions in cell viability were noted after exposure to varying concentrations over 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with drug concentration .

Study 2: Antimicrobial Activity

A separate investigation assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated potent inhibition against Staphylococcus aureus and moderate activity against Escherichia coli and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with thiophene and imidazole rings exhibit significant anticancer properties. For example, derivatives of similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific compound discussed may enhance these effects due to its trifluoromethyl group, which can improve pharmacokinetic properties.

2. Antimicrobial Properties

The presence of the thiophene ring in the structure has been linked to antimicrobial activity. Studies have demonstrated that compounds containing sulfur heterocycles can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death . This compound's unique configuration may enhance its binding affinity to bacterial targets.

3. Anti-inflammatory Effects

Similar compounds have been evaluated for their anti-inflammatory properties, showing potential in treating conditions like arthritis and other inflammatory diseases. The imidazole moiety can interact with inflammatory mediators, potentially reducing their activity .

Material Science Applications

1. Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated systems formed by the thiophene and imidazole rings can facilitate charge transport, enhancing device performance.

2. Sensors

Due to its unique chemical structure, this compound may also be utilized in sensor applications. Its ability to interact with various analytes could allow for the development of sensitive detection systems for environmental monitoring or medical diagnostics .

Synthetic Routes

The synthesis of 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic synthesis techniques. Common methods include:

- Coupling Reactions: Utilizing palladium-catalyzed coupling methods such as Suzuki or Buchwald-Hartwig reactions to form the core structure.

- Functional Group Modifications: Employing strategies like alkylation or acylation to introduce functional groups that enhance biological activity or solubility .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines | Potential development of anticancer therapeutics |

| Research on Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria | Application in antibiotic formulations |

| Investigation of Organic Electronics | Enhanced charge mobility compared to traditional materials | Development of next-generation electronic devices |

Comparison with Similar Compounds

Substituent Variations in Urea-Imidazole Hybrids

The compound’s key structural motifs are compared below with derivatives from the literature:

Key Observations:

- The meta-substitution may improve target selectivity compared to para-substituted analogs (e.g., 11d) .

- Thiophene vs. Thiazole : Replacing thiazole (as in 11e) with thiophene (target compound) could alter electronic properties and binding kinetics due to sulfur’s lower electronegativity .

- Simplified Backbone : The absence of complex piperazine or hydrazine chains (cf. 3d in ) may enhance the target compound’s solubility and synthetic accessibility .

Pharmacological Potential

- Urea Linker : Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases). The target’s urea group aligns with bioactive compounds like S24 (), a purine-based Nek2 inhibitor .

- Thiophene-Imidazole Synergy : The thiophen-2-yl group in the target compound mirrors imidazole derivatives in , which are explored for anti-inflammatory and anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea?

The compound can be synthesized via multi-step reactions involving imidazole core formation followed by urea coupling. A common approach involves:

- Imidazole ring construction : Using 1,2-diketones or aldehydes with ammonium acetate under reflux in acetic acid to form the 1-methyl-4-(thiophen-2-yl)imidazole intermediate .

- Ethyl linker introduction : Alkylation of the imidazole nitrogen with 1,2-dibromoethane, followed by nucleophilic substitution to attach the urea moiety .

- Urea coupling : Reacting the intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane under nitrogen, monitored by TLC for completion .

Q. How can the structural identity of this compound be confirmed?

- NMR spectroscopy : H and C NMR should confirm the presence of the thiophene (δ 6.8–7.5 ppm), trifluoromethyl (δ 120–125 ppm in C), and urea NH protons (δ 8.5–9.5 ppm) .

- X-ray crystallography : For unambiguous confirmation, single crystals grown via slow evaporation in ethanol/dichloromethane can resolve the spatial arrangement of the imidazole-thiophene and urea groups .

- High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Q. What solvents are optimal for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF are ideal for dissolution (up to 50 mM) due to the urea and imidazole groups’ polarity.

- Avoid protic solvents : Methanol/water mixtures may hydrolyze the urea moiety over time. Stability tests in PBS (pH 7.4) at 37°C for 24 hours are recommended to assess degradation .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up this compound?

- Catalyst screening : Use Pd/C or copper(I) iodide to accelerate imidazole alkylation, reducing side-product formation .

- Microwave-assisted synthesis : For the urea coupling step, microwave irradiation at 100°C for 15 minutes increases yield from 60% (conventional) to 85% .

- Purification : Flash chromatography with ethyl acetate/hexane (3:7) followed by recrystallization in ethanol improves purity (>98%) .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Batch variability analysis : Compare HPLC purity (>95% vs. <90%) across studies; impurities like unreacted isocyanate may skew results .

- Assay conditions : Test activity under standardized conditions (e.g., ATP concentration in kinase assays) to control for false positives .

- Metabolite profiling : LC-MS can identify degradation products (e.g., hydrolyzed urea) that may antagonize the parent compound’s effects .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Core modifications : Replace the thiophene with furan or phenyl groups to assess electronic effects on target binding .

- Urea bioisosteres : Substitute urea with thiourea or carbamate to evaluate hydrogen-bonding contributions .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent bulk/electrostatic properties with activity, validated via in vitro IC assays .

Q. What methodologies assess the environmental impact of this compound?

- Biodegradation assays : Use OECD 301B (CO evolution test) to measure microbial breakdown in soil/water systems .

- Ecotoxicity profiling : Test acute toxicity in Daphnia magna (48-hour LC) and algae (72-hour growth inhibition) .

- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate high bioaccumulation risk .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

- Solvent effects : Compare spectra in DMSO-d vs. CDCl; urea NH protons may appear broadened in DMSO due to hydrogen bonding .

- Dynamic effects : Variable-temperature NMR (25–60°C) can resolve rotational isomers of the urea group, which may cause splitting .

- Counter-synthesis validation : Reproduce the compound using an alternative route (e.g., carbodiimide-mediated coupling) to confirm peak assignments .

Q. Why do different studies report varying melting points for this compound?

- Polymorphism : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze via DSC to detect polymorphic forms .

- Hydrate formation : Store samples in desiccators with anhydrous CaCl to prevent water absorption, which lowers observed melting points .

Methodological Best Practices

Q. What analytical techniques ensure batch-to-batch consistency in research?

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (10–90% over 20 min) to monitor purity .

- Karl Fischer titration : Ensure residual solvent (e.g., DMF) is <0.1% to prevent interference in biological assays .

- Elemental analysis : Carbon/nitrogen ratios should match theoretical values within 0.3% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.